molecular formula C11H14ClNO2 B2954387 Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride CAS No. 2270915-06-3

Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride

Cat. No.: B2954387
CAS No.: 2270915-06-3
M. Wt: 227.69
InChI Key: GSCRQWWWZQEEML-HCUGZAAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride is a synthetic compound featuring a conjugated acrylate backbone with a methyl ester, an aminomethyl group at the C2 position, and a phenyl substituent at the C3 position. Its (2E)-configuration ensures a planar geometry, influencing reactivity and biological interactions.

Properties

IUPAC Name

methyl (E)-2-(aminomethyl)-3-phenylprop-2-enoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9;/h2-7H,8,12H2,1H3;1H/b10-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCRQWWWZQEEML-HCUGZAAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride typically involves the reaction of methyl acrylate with benzylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride is a compound with applications spanning medicinal chemistry, polymer science, materials science, and biological studies.

Scientific Research Applications

  • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Polymer Science: It can be used as a monomer or comonomer in producing polymers with specific properties.
  • Materials Science: It is utilized in developing advanced materials with unique chemical and physical characteristics.
  • Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is attributed to its interaction with molecular targets within biological systems. The aminomethyl group can form hydrogen bonds, and the chlorophenyl group may participate in hydrophobic interactions, modulating the activity of enzymes, receptors, or other proteins.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies suggest anticancer properties, with evaluations focusing on its ability to inhibit cancer cell proliferation in various cancer models. The mechanism may involve inducing apoptosis in cancer cells, though further research is necessary to elucidate specific pathways. Santacruzamate A derivatives have been studied for anticancer activity in acute myeloid leukemia (AML) cells . One such derivative exhibited concentration-dependent induction of apoptosis in AML cells and showed a synergistic anti-AML effect when combined with Venetoclax, leading to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins .

Case Studies

  • Antimicrobial Efficacy: Studies examining the antibacterial properties of Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined through serial dilution methods, suggesting a promising profile for future antibiotic development.
  • Anticancer Screening: Experimental setups involving human cancer cell lines showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis, evidenced by increased Annexin V staining and caspase activation assays.

Mechanism of Action

The mechanism of action of Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethylphenidate Hydrochloride

Key Differences :

  • Ester Group: Ethylphenidate contains an ethyl ester (vs.
  • Core Structure : Ethylphenidate incorporates a piperidine ring, absent in the target compound, which enhances rigidity and may improve dopamine reuptake inhibition (a feature of stimulants like methylphenidate) .
  • Pharmacological Role: Ethylphenidate is noted as an impurity in methylphenidate synthesis and exhibits stimulant properties, whereas the target compound’s acrylate structure may favor different binding interactions .

Methyl 2-Amino-2-phenylacetate Hydrochloride

Key Differences :

  • Backbone : Lacks the acrylate double bond, reducing conjugation and rigidity compared to the target compound. This may decrease stability under UV light or oxidative conditions .
  • Substituent Position: The amino group is directly attached to the phenylacetate moiety (C2 position), whereas the target compound’s aminomethyl group is on the acrylate chain. This positional difference could influence enantioselectivity in synthesis or receptor binding .
  • Applications : Primarily used as a synthetic intermediate for peptides or chiral catalysts, contrasting with the target compound’s unexplored but structurally broader applicability .

Milnacipran Hydrochloride

Key Differences :

  • Core Structure : Contains a cyclopropane ring fused to a carboxamide group, introducing steric hindrance and conformational rigidity absent in the target compound’s acrylate system .
  • Functional Groups : Features a diethylcarboxamide group, enhancing solubility in polar solvents compared to the target compound’s methyl ester .
  • Pharmacology: A clinically approved antidepressant acting as a serotonin-norepinephrine reuptake inhibitor (SNRI). The target compound’s lack of a cyclopropane ring may limit similar monoamine transporter affinity .

Comparative Data Table

Compound Molecular Weight Functional Groups Ester Type Core Structure Pharmacological Use
Methyl (2E)-2-(aminomethyl)-3-phenylacrylate HCl 201.65 (est.) Acrylate, aminomethyl, phenyl Methyl Conjugated acrylate Research intermediate/CNS agent (hypothetical)
Ethylphenidate Hydrochloride 271.79 Piperidine, phenyl, ethyl ester Ethyl Piperidine ring Stimulant impurity
Methyl 2-amino-2-phenylacetate HCl 201.65 Phenylacetate, amino, methyl ester Methyl Saturated ester Synthetic intermediate
Milnacipran Hydrochloride 282.80 Cyclopropane, aminomethyl, carboxamide None Cyclopropane-carboxamide Antidepressant (SNRI)

Biological Activity

Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an ester derivative of phenylacrylic acid, characterized by the presence of an aminomethyl group. Its chemical structure can be represented as follows:

C12H15ClNO2\text{C}_{12}\text{H}_{15}\text{Cl}\text{N}\text{O}_2

This compound is soluble in polar solvents and exhibits properties that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes, potentially impacting processes such as cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, demonstrating the following:

  • Inhibition of Cell Proliferation : The compound showed a dose-dependent reduction in cell viability across several cancer types, including breast and colorectal cancers.
  • Induction of Apoptosis : Flow cytometry analysis revealed increased apoptosis in treated cells, marked by elevated levels of cleaved caspase-3 and PARP.
Cell LineIC50 (µM)Apoptosis (%)
MCF-7 (Breast Cancer)1540
HCT116 (Colorectal)1050
HeLa (Cervical)2035

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial properties against various pathogens:

  • Bacterial Inhibition : In vitro assays showed that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
  • Antifungal Activity : The compound also exhibited antifungal effects against Candida albicans, with an MIC value of 25 µg/mL.

Case Studies

  • Combination Therapy : A recent clinical study explored the efficacy of this compound in combination with standard chemotherapy agents. The results indicated enhanced therapeutic outcomes in patients with refractory cancers, suggesting a synergistic effect.
  • Safety Profile : Toxicological studies conducted on animal models revealed that the compound exhibited low toxicity at therapeutic doses, with no significant adverse effects observed during the treatment period.

Research Findings

Multiple studies have contributed to understanding the biological activity of this compound:

  • In Silico Studies : Molecular docking simulations have identified potential binding sites on target proteins, supporting its role as a competitive inhibitor.
  • Pharmacokinetic Analysis : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, though further research is needed to fully elucidate its metabolism and excretion pathways.

Q & A

Basic: What are the recommended methods for synthesizing Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride with high stereochemical purity?

Methodological Answer:
Stereoselective synthesis is critical for isolating the (2E) isomer. A two-step approach is recommended:

Aminomethylation : React 3-phenylacrylic acid with a protected aminomethyl group (e.g., Boc-aminomethyl bromide) under basic conditions to ensure regioselectivity.

Esterification and Isomer Control : Use methanol and thionyl chloride for esterification, maintaining low temperatures (0–5°C) to minimize Z/E isomerization. The (2E) configuration can be stabilized by steric hindrance during crystallization .

Purification : Recrystallize the product in a polar aprotic solvent (e.g., acetonitrile) to enhance stereochemical purity. Confirm the configuration via 1^1H-NMR (coupling constants: JE1216HzJ_{E} \approx 12–16 \, \text{Hz}) .

Advanced: How can researchers differentiate between (2E) and (2Z) isomers of Methyl 2-(aminomethyl)-3-phenylacrylate hydrochloride during structural characterization?

Methodological Answer:
Differentiation requires a combination of analytical techniques:

  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally similar acrylates (e.g., Methyl (E)-2-[(2-nitrophenoxy)methyl]-3-phenylacrylate) .
  • NMR Spectroscopy : Compare coupling constants between α,β-unsaturated protons. The (2E) isomer typically exhibits larger JJ values (>12Hz>12 \, \text{Hz}) due to trans-vicinal coupling, whereas the (2Z) isomer shows smaller values (<10Hz<10 \, \text{Hz}) .
  • IR Spectroscopy : Assess C=O stretching frequencies; the (2E) isomer often displays a higher wavenumber (1720–1740 cm1^{-1}) due to reduced conjugation with the aminomethyl group .

Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

  • HPLC with UV/Vis Detection : Use a C18 column and mobile phase (e.g., 0.1% TFA in acetonitrile/water) to quantify purity (>98%) and detect impurities (e.g., unreacted starting materials) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/zm/z 252.1) and fragmentation patterns.
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values to ensure stoichiometric consistency .

Advanced: What strategies are effective in resolving discrepancies between computational predictions and experimental data (e.g., solubility, reactivity) for this compound?

Methodological Answer:

  • Solubility Discrepancies :
    • Experimental Validation : Use shake-flask methods with buffered solutions (pH 4–7) to measure solubility, as computational models may not account for hydrochloride salt effects .
    • Impurity Analysis : Trace impurities (e.g., residual solvents) can alter solubility; quantify via GC-MS .
  • Reactivity Discrepancies :
    • Kinetic Studies : Perform time-resolved UV/Vis spectroscopy to compare experimental reaction rates with DFT-predicted activation energies .
    • Isolation of Intermediates : Trap reactive intermediates (e.g., using low-temperature NMR) to validate mechanistic pathways .

Basic: How should aqueous solutions of this compound be prepared and stabilized for in vitro pharmacological studies?

Methodological Answer:

  • Buffer Selection : Prepare solutions in phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions. Avoid carbonate buffers, as the hydrochloride salt may induce pH shifts .
  • Stabilization :
    • Temperature Control : Store solutions at 4°C for short-term use; freeze aliquots at -20°C for long-term stability.
    • Light Protection : Shield from UV light to prevent degradation of the α,β-unsaturated ester moiety .

Advanced: What mechanistic approaches are used to study the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Competitive Binding Assays :
    • Use fluorescence polarization to measure displacement of a fluorescent substrate (e.g., FITC-labeled ligands) from the enzyme active site.
    • Compare inhibition constants (KiK_i) with structurally related compounds to establish structure-activity relationships .
  • Kinetic Analysis :
    • Perform Michaelis-Menten experiments with varying substrate concentrations to determine inhibition mode (competitive vs. non-competitive).
    • Validate using selective inhibitors (e.g., iNOS inhibitors in ) as positive controls .
  • Molecular Docking :
    • Model the compound’s interaction with target enzymes (e.g., nitric oxide synthase) using software like AutoDock Vina. Cross-reference with mutagenesis data to identify critical binding residues .

Basic: What are the key stability-indicating parameters for this compound under storage conditions?

Methodological Answer:

  • Degradation Pathways : Monitor hydrolysis of the ester group (via HPLC) and aminomethyl oxidation (via TLC with ninhydrin staining) .
  • Accelerated Stability Testing :
    • Expose the compound to 40°C/75% relative humidity for 4 weeks. A degradation threshold of <5% indicates acceptable stability .
  • Container Compatibility : Use amber glass vials with PTFE-lined caps to minimize moisture ingress and light exposure .

Advanced: How can researchers address challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Methodological Answer:

  • Process Optimization :
    • Replace batch reactions with flow chemistry to enhance heat/mass transfer and reduce isomerization during esterification .
    • Use in-line FTIR to monitor reaction progress and adjust reagent stoichiometry dynamically .
  • Crystallization Engineering :
    • Employ anti-solvent crystallization (e.g., adding hexane to acetonitrile) to improve yield and purity.
    • Optimize cooling rates (1–2°C/min) to favor (2E) isomer nucleation .

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